molecular formula C9H10FNO2 B11907233 (S)-2-((3-Fluorophenyl)amino)propanoic acid

(S)-2-((3-Fluorophenyl)amino)propanoic acid

Cat. No.: B11907233
M. Wt: 183.18 g/mol
InChI Key: VBCFWZVDHJIQDB-LURJTMIESA-N
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Description

(S)-2-((3-Fluorophenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring attached to an amino group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-Fluorophenyl)amino)propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidomalonate synthesis or other methods such as reductive amination of α-keto acids. These processes are optimized for high yield and purity, often involving the use of chiral catalysts to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-Fluorophenyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.

Scientific Research Applications

(S)-2-((3-Fluorophenyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-((3-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An amino acid with a similar structure but lacking the fluorine atom.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring instead of a fluorine atom.

    3-Fluorophenylalanine: A closer analog with a fluorine atom on the aromatic ring but differing in the position of the amino group.

Uniqueness

(S)-2-((3-Fluorophenyl)amino)propanoic acid is unique due to the specific position of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-(3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

VBCFWZVDHJIQDB-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC(=CC=C1)F

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC=C1)F

Origin of Product

United States

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